molecular formula C18H26N4O3 B8333260 tert-Butyl 2-(5-Acetyl-3-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-1-yl)ethylcarbamate

tert-Butyl 2-(5-Acetyl-3-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-1-yl)ethylcarbamate

Cat. No.: B8333260
M. Wt: 346.4 g/mol
InChI Key: OFBCNIXCYMZVEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 2-(5-Acetyl-3-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-1-yl)ethylcarbamate is a useful research compound. Its molecular formula is C18H26N4O3 and its molecular weight is 346.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H26N4O3

Molecular Weight

346.4 g/mol

IUPAC Name

tert-butyl N-[2-[5-acetyl-3-(2,5-dimethylpyrrol-1-yl)pyrazol-1-yl]ethyl]carbamate

InChI

InChI=1S/C18H26N4O3/c1-12-7-8-13(2)22(12)16-11-15(14(3)23)21(20-16)10-9-19-17(24)25-18(4,5)6/h7-8,11H,9-10H2,1-6H3,(H,19,24)

InChI Key

OFBCNIXCYMZVEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=NN(C(=C2)C(=O)C)CCNC(=O)OC(C)(C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 250-mL round-bottomed flask equipped with a magnetic stirrer was charged with 287d (7.82 g, 1.0 eq., 20.0 mmol) and THF (100 mL) under N2 protection. A solution of MeMgBr (3.0 M in ether) (17 mL, 2.5 eq., 50.0 mmol) was added at −78° C. The mixture was stirred at room temperature for 3 h and quenched with saturated NH4Cl solution. It was then concentrated under reduced pressure and the residue was extracted with ethyl acetate (3×50 mL). The combined organic layer was evaporated under reduced pressure. The residue was purified by silica-gel column chromatography eluting with 4:1 petroleum ether/ethyl acetate to afford 287e as colorless oil (5.40 g, 78%). MS-ESI: [M+H]+ 347.0. 1H NMR (500 MHz, CDCl3) δ 6.57 (s, 1H), 5.91 (s, 2H), 4.93 (bs, 1H), 4.71 (t, J=5.5 Hz, 2H), 3.62 (t, J=5.5 Hz, 2H), 2.57 (s, 3H), 2.16 (s, 6H), 1.28 (s, 9H).
Name
Quantity
7.82 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step Two
Name
Yield
78%

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